molecular formula C10H7BrClN3O2S B14904100 N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide

Cat. No.: B14904100
M. Wt: 348.60 g/mol
InChI Key: SDZFDTPFMFVWOT-UHFFFAOYSA-N
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Description

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound contains a pyrazine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety substituted with a chlorine atom at the 3-position. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: The compound is used in chemical biology research to investigate cellular pathways and molecular mechanisms.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with signaling proteins or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
  • N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
  • 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea

Uniqueness

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H7BrClN3O2S

Molecular Weight

348.60 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-2-7(12)4-8/h1-6H,(H,14,15)

InChI Key

SDZFDTPFMFVWOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CN=C(C=N2)Br

Origin of Product

United States

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